An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)pyridine, a versatile heterocyclic amine with significant applications in pharmaceutical and chemical synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a concise compilation of key data, detailed experimental protocols for property determination, and a logical workflow for compound characterization. The information presented herein is crucial for understanding the behavior of 2-(Methylamino)pyridine in various chemical and biological systems, thereby facilitating its effective use in research and development.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-(Methylamino)pyridine are summarized in the table below. These parameters are essential for predicting its solubility, permeability, and potential interactions in a biological environment, which are critical considerations in drug design and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Melting Point | 15 °C (lit.) | [2][3][4] |
| Boiling Point | 200-201 °C (lit.) | [2][3] |
| Density | 1.052 g/mL at 25 °C (lit.) | [2][3][4] |
| Refractive Index | n20/D 1.578 (lit.) | [2][3][4] |
| pKa | 6.73±0.10 (Predicted) | [2] |
| Flash Point | 88 °C (closed cup) | [3] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of organic compounds like 2-(Methylamino)pyridine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
If the sample is not already a fine powder, gently crush it using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]
-
The melting point is reported as this range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into a heating bath, making sure the liquid in the bath is above the level of the sample in the test tube.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[6]
Density Determination
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Thermometer
Procedure (using a graduated cylinder):
-
Measure the mass of a clean, dry graduated cylinder on an analytical balance.
-
Add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.
-
Measure the mass of the graduated cylinder containing the liquid.
-
The mass of the liquid is the difference between the mass of the cylinder with the liquid and the mass of the empty cylinder.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[4][7]
Refractive Index Determination
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)
-
Lens paper
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index, typically distilled water.
-
Using a clean dropper, apply a few drops of the liquid sample onto the surface of the measuring prism.
-
Close the prism assembly gently.
-
Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20 °C by a circulating water bath.
-
Look through the eyepiece and adjust the handwheel to bring the borderline between the light and dark fields into view.
-
Sharpen the borderline by adjusting the compensator dial.
-
Align the borderline precisely with the center of the crosshairs.
-
Depress the switch to illuminate the scale and read the refractive index value.[8]
-
After the measurement, clean the prism surfaces thoroughly with a suitable solvent and lens paper.[8]
pKa Determination by Potentiometric Titration
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if the compound has low water solubility).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, precise increments of the titrant (strong acid or base) from the burette.
-
After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as 2-(Methylamino)pyridine. This systematic approach ensures that comprehensive data is collected to thoroughly understand the compound's properties.
Caption: General workflow for the physicochemical characterization of a chemical compound.
Conclusion
The physicochemical properties of 2-(Methylamino)pyridine presented in this guide provide a solid foundation for its application in scientific research and development. The detailed experimental protocols offer practical guidance for the accurate determination of these essential parameters. By following a structured characterization workflow, researchers can ensure a thorough understanding of this compound, enabling its effective and safe use in the synthesis of novel molecules and the development of new therapeutic agents.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. homesciencetools.com [homesciencetools.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucla.edu [chem.ucla.edu]
